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molecular formula C6H7NO4 B3287499 Ethyl 4-hydroxyisoxazole-3-carboxylate CAS No. 84691-16-7

Ethyl 4-hydroxyisoxazole-3-carboxylate

Cat. No. B3287499
M. Wt: 157.12 g/mol
InChI Key: MVLFZSOUJWRVJN-UHFFFAOYSA-N
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Patent
US05616579

Procedure details

144 g of urea were added to 1 liter of a dimethylformamide solution containing 72 g of ethyl 4-bromo-2-hydroxyimino-3-oxobutyrate. The reaction solution was heated for 15 minutes at 100° C. and then cooled, after which water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The extract was washed with dilute aqueous hydrochloric acid and with a saturated aqueous solution of sodium chloride, in that order, after which it was dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, and a 1:1 by volume mixture of ethyl acetate and hexane was added to the residue, to remove insoluble materials. The solution thus obtained was purified by silica gel chromatography, eluted with a 1:4 by volume mixture of ethyl acetate and hexane, to give 19 g of the title compound, melting at 59°-60° C. (after recrystallization from a mixture of ethyl acetate and hexane).
Name
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
ethyl 4-bromo-2-hydroxyimino-3-oxobutyrate
Quantity
72 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(N)=O.CN(C)C=O.Br[CH2:11][C:12](=[O:21])[C:13](=[N:19][OH:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>O>[OH:21][C:12]1[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N:19][O:20][CH:11]=1

Inputs

Step One
Name
Quantity
144 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
1 L
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
ethyl 4-bromo-2-hydroxyimino-3-oxobutyrate
Quantity
72 g
Type
reactant
Smiles
BrCC(C(C(=O)OCC)=NO)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with dilute aqueous hydrochloric acid and with a saturated aqueous solution of sodium chloride, in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after which it was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
a 1:1 by volume mixture of ethyl acetate and hexane
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials
CUSTOM
Type
CUSTOM
Details
The solution thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with a 1:4 by volume mixture of ethyl acetate and hexane

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NOC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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